Muscarinic M1 vs. M2 Subtype Selectivity
In radioligand displacement assays, 4-((2-Methylbenzyl)oxy)piperidine (the free base, CHEMBL2114395) exhibited an approximately 9-fold selectivity for the M1 muscarinic acetylcholine receptor (Ki = 156 nM) over the M2 subtype (Ki = 1.37E+3 nM) [1]. This is a critical differentiation from the unsubstituted 4-benzyloxypiperidine scaffold, for which comparative M1/M2 selectivity data is not publicly documented in the same assay system, highlighting a potential functional divergence conferred by the 2-methyl group.
| Evidence Dimension | Receptor binding affinity (Ki) and subtype selectivity |
|---|---|
| Target Compound Data | M1 Ki = 156 nM; M2 Ki = 1.37E+3 nM |
| Comparator Or Baseline | Unsubstituted 4-benzyloxypiperidine (no direct M1/M2 data found in comparable assays) |
| Quantified Difference | Approximately 9-fold selectivity for M1 over M2 for the target compound; comparator data unavailable for cross-study comparison |
| Conditions | Radioligand displacement: [3H]pirenzepine for M1 in bovine striatum; [3H]QNB for M2 in rat myocardium |
Why This Matters
M1 receptor selectivity is a desirable feature in programs targeting cognitive disorders (e.g., Alzheimer's disease) to avoid dose-limiting peripheral side effects associated with M2/M3 activation; this data suggests the 2-methylbenzyl substitution may contribute to a favorable selectivity window.
- [1] BindingDB. BDBM50405719 / CHEMBL2114395: Affinity Data for Muscarinic Acetylcholine Receptors M1 and M2. View Source
